Ethyl 1-amino-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 1-amino-1H-pyrrole-2-carboxylate (EAPC) is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. It is a member of the pyrrole class of compounds and is composed of a nitrogen-containing five-membered ring with an attached carboxyl group. The compound has been studied for its ability to act as a ligand in coordination chemistry, as well as its ability to serve as a substrate for various enzymes. In addition, EAPC has been investigated for its potential use in drug discovery and development, as well as its possible therapeutic effects.
Scientific research applications
Synthesis and Chemical Properties "Ethyl 1-amino-1H-pyrrole-2-carboxylate" is a compound often used in organic chemistry. It is a derivative of pyrrole, which is a five-membered aromatic ring compound. This particular derivative is notable for its functional groups, which include an amino group and an ethyl ester group. These functional groups make it a versatile intermediate in various chemical reactions, particularly in the synthesis of more complex organic compounds.
Applications in Medicinal Chemistry In medicinal chemistry, derivatives of pyrrole are frequently explored for their potential pharmacological activities. While specific information on "Ethyl 1-amino-1H-pyrrole-2-carboxylate" is not currently available, similar compounds have been studied for their biological activities, such as antibacterial, antifungal, or anticancer properties. The presence of the amino and ester groups in this compound suggests that it could be a precursor in synthesizing potential drug candidates.
Material Science and Catalysis Pyrrole derivatives also find applications in material science. They can be used in the synthesis of conductive polymers, which have a wide range of applications in electronics, sensors, and energy storage devices. Additionally, the unique chemical structure of these compounds makes them suitable for use in catalysis, particularly in reactions requiring specific organic catalysts.
properties
IUPAC Name |
ethyl 1-aminopyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)6-4-3-5-9(6)8/h3-5H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDJDASEHIKVCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665083 | |
Record name | Ethyl 1-amino-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-amino-1H-pyrrole-2-carboxylate | |
CAS RN |
628733-99-3 | |
Record name | Ethyl 1-amino-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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